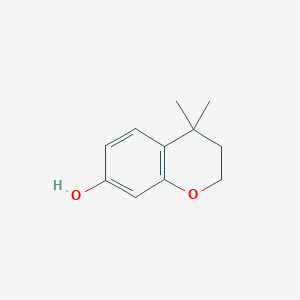
2,2-dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine is a chemical compound with the molecular formula C10H13NO2. It is a derivative of benzodioxin and contains an amine group, making it a versatile compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,2-dimethyl-1,3-benzodioxin-6-amine as the starting material.
Reduction Reaction: The starting material undergoes a reduction reaction using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale reduction processes to ensure high yield and purity. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The compound can be further reduced to form other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or alkyl groups can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of other reduced derivatives.
Substitution: Formation of substituted benzodioxin derivatives.
Scientific Research Applications
2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems and as a potential therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2-dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine exerts its effects involves its interaction with molecular targets and pathways. The amine group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-amine
2,2-Dimethyl-1,3-benzodioxin-6-amine
1,4-Benzodioxin, 2,3-dihydro-
Properties
CAS No. |
1357363-18-8 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



